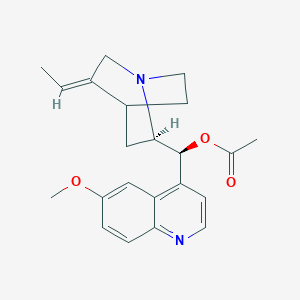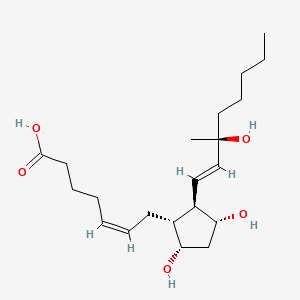![molecular formula C10H11FN4O5 B7826002 9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one](/img/structure/B7826002.png)
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one” is a chemical substance known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one involves specific chemical reactions and conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimized reaction conditions, advanced equipment, and stringent quality control measures to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions
The chemical reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents, while reduction reactions may require reducing agents. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which are tailored for specific scientific and industrial applications.
Scientific Research Applications
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique properties make it suitable for various chemical transformations and reactions.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand its interactions with biological molecules and pathways.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific diseases or conditions, and its mechanism of action is studied to understand its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, where it can enhance the quality and performance of the final products.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one involves its interactions with specific molecular targets and pathways. The compound exerts its effects by binding to or modifying these targets, leading to changes in biological or chemical processes. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in various fields.
Comparison with Similar Compounds
Similar Compounds
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound stands out due to its specific applications and effects.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique properties and wide range of applications make it a valuable subject of study and use in various scientific research and industrial processes
Properties
IUPAC Name |
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-VCXQEIDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)NC(=NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3aS,4R,6R,6aS)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B7825932.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride](/img/structure/B7825938.png)










